Y06036
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Overview
Description
Y06036 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family proteins, specifically targeting the BRD4 (1) bromodomain with a dissociation constant (Kd) value of 82 nM . This compound has shown significant antitumor activity, making it a promising candidate for cancer research and treatment .
Mechanism of Action
Y06036, also known as 5-bromanyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal motif (BET) family proteins . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the BRD4 (1) bromodomain . BRD4 is a member of the BET family proteins, which are epigenetic “readers” and play a key role in the regulation of gene transcription .
Mode of Action
This compound binds to the BRD4 (1) bromodomain with a Kd value of 82 nM . This binding disrupts the interaction between BRD4 and acetylated lysines, thereby inhibiting the transcriptional activity of BRD4 .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the transcription of several genes, including those regulated by the androgen receptor (AR) . This results in significant down-regulation of both full-length (AR-fl) and AR variants .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available, it has been demonstrated that this compound exhibits low micromolar or nanomolar potencies (IC50: 0.29-2.6 μΜ) in four androgen receptor (AR)-positive prostate cancer cell lines .
Result of Action
The action of this compound leads to the inhibition of cell growth and colony formation in prostate cancer cell lines . In vivo, this compound demonstrates therapeutic effects in a C4-2B castration-resistant prostate cancer xenograft tumor model in mice .
Action Environment
It is known that this compound is well tolerated in treated mice, based on the weight of the animal body and their general behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y06036 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution, oxidation, and cyclization .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Y06036 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Y06036 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of BET proteins and their role in gene regulation.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Utilized in the development of new drugs targeting BET proteins.
Comparison with Similar Compounds
Similar Compounds
I-BET151: Another BET inhibitor with similar binding properties.
JQ1: A well-known BET inhibitor used in various research studies.
Uniqueness of Y06036
This compound is unique due to its high selectivity and potency in inhibiting the BRD4 (1) bromodomain. It exhibits low micromolar or nanomolar potencies in androgen receptor-positive prostate cancer cell lines, making it a valuable compound for cancer research .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGNGFGTOSOVPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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